5-(Pyridazin-4-yl)pyridin-2-amine
Description
5-(Pyridazin-4-yl)pyridin-2-amine is a heteroaromatic compound featuring a pyridine core substituted with an amine group at position 2 and a pyridazine ring at position 4. Pyridazine, a six-membered ring with two adjacent nitrogen atoms, introduces unique electronic and steric properties compared to other substituents. While direct references to this compound are absent in the provided evidence, analogs with similar pyridin-2-amine scaffolds and diverse substituents offer insights into its hypothetical properties and applications.
Properties
Molecular Formula |
C9H8N4 |
|---|---|
Molecular Weight |
172.19 g/mol |
IUPAC Name |
5-pyridazin-4-ylpyridin-2-amine |
InChI |
InChI=1S/C9H8N4/c10-9-2-1-7(5-11-9)8-3-4-12-13-6-8/h1-6H,(H2,10,11) |
InChI Key |
SWLNBYFSGBMOCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C2=CN=NC=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological activity and physicochemical properties of pyridin-2-amine derivatives are heavily influenced by substituents. Key comparisons include:
Table 1: Substituent Variations and Their Implications
Key Findings :
- PQR309 demonstrates balanced PI3K/mTOR inhibition with blood-brain barrier penetration, highlighting the importance of morpholino-triazine substituents in CNS-targeted therapies.
- Piperazine-containing derivatives (e.g., 5-(4-methylpiperazin-1-yl)pyridin-2-amine) are synthetically versatile intermediates for kinase inhibitors.
- Pyridazine’s electron-deficient nature in the target compound may enhance binding to ATP pockets in kinases, similar to triazine-based inhibitors.
Insights :
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